molecular formula C7H11N3O B12822110 (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine

(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine

Cat. No.: B12822110
M. Wt: 153.18 g/mol
InChI Key: UGXGZKPXUHOBQZ-UHFFFAOYSA-N
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Description

(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine is a bicyclic heterocyclic compound featuring an imidazo[2,1-c][1,4]oxazine core with a methanamine (-CH2NH2) substituent at the 2-position. This structure combines a fused imidazole and oxazine ring system, conferring unique electronic and steric properties.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethanamine

InChI

InChI=1S/C7H11N3O/c8-3-6-4-10-1-2-11-5-7(10)9-6/h4H,1-3,5,8H2

InChI Key

UGXGZKPXUHOBQZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC(=CN21)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, forming 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c]-1,4-oxazinium bromides . Further treatment with acetic anhydride yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol

The compound features an imidazo-oxazine core that provides unique reactivity and biological activity.

Synthetic Routes

The synthesis of (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine can be achieved through various methods:

  • Condensation Reactions : A common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides.
  • Microwave-Assisted Synthesis : This technique enhances yield and reduces reaction time compared to conventional methods.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, this compound has been studied for its potential as a β-lactamase inhibitor . It shows activity against class A, C, and D β-lactamases, positioning it as a candidate for developing new antibiotics.

Medicine

Medicinally, this compound is explored for therapeutic applications in combating drug-resistant bacterial infections. Its ability to inhibit β-lactamases restores the efficacy of β-lactam antibiotics against resistant strains.

Industry

In industrial applications, this compound can be utilized in developing new materials with specific properties such as enhanced stability or reactivity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Certain derivatives have shown MIC values as low as 0.25 µg/mL against Plasmodium falciparum, indicating potential for antimalarial applications.

Anticancer Properties

Studies have demonstrated that this compound and its derivatives possess anticancer activity:

  • Cytotoxicity Studies : One derivative exhibited an IC50 value of 1.89 µM against A549 lung carcinoma cells.

Cardiovascular Effects

Research involving spontaneously hypertensive rats suggests that compounds with high affinities for imidazoline binding sites can significantly impact mean arterial blood pressure (MAP) and heart rate (HR), indicating potential applications in treating hypertension.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of several derivatives of imidazo[2,1-c][1,4]oxazine. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with strong bactericidal effects observed.

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxicity of various heterocyclic compounds against cancer cell lines, one derivative demonstrated an IC50 value below 10 µM against MDA-MB-231 breast adenocarcinoma cells.

Mechanism of Action

The mechanism of action of (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine involves its interaction with β-lactamase enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics. This inhibition is crucial for restoring the efficacy of these antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The imidazo-oxazine scaffold is highly modifiable, with substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine C7H11N3O 153.18 -CH2NH2 High polarity, hydrogen bonding capability
Methyl 2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate C8H9BrN2O3 261.08 -Br, -COOCH3 Electrophilic bromine, ester reactivity
[3-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine C12H13N3O 215.25 Phenyl-amine Enhanced π-π interactions
(6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine C11H13N3OS 235.30 Thiophene, -CH2NH2 Sulfur-mediated electronic effects
5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxaldehyde C7H8N2O2 152.06 -CHO Reactive aldehyde for conjugation
1-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanamine dihydrochloride C7H13Cl2N3O 254.55 -CH2NH2·2HCl Improved aqueous solubility (salt form)

Physicochemical Properties

  • Polarity : The methanamine group increases polarity (logP ~0.5) compared to bromo-ester (logP ~2.1) or thiophene derivatives (logP ~1.8) .
  • Thermal Stability : Aryl-substituted derivatives (e.g., phenyl-amine in ) exhibit higher melting points (~200°C) due to crystalline packing .

Biological Activity

(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine, also known as dihydroimidazo[2,1-c][1,4]oxazine, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name: this compound dihydrochloride
  • CAS Number: 2408971-29-7
  • Molecular Formula: C₇H₁₃Cl₂N₃O
  • Molecular Weight: 226.10 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach involves microwave-assisted synthesis which enhances yield and reduces reaction time compared to conventional methods. This technique has been documented to produce high-purity compounds efficiently .

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Plasmodium falciparum, indicating potential for antimalarial applications .

Anticancer Properties

Research has indicated that this compound and its derivatives possess anticancer activity. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma). The most active compounds exhibited IC50 values below 10 µM, comparable to established chemotherapeutics like cisplatin .

Cardiovascular Effects

The compound has been evaluated for its cardiovascular effects. Studies involving spontaneously hypertensive rats indicated that compounds with high affinities for imidazoline binding sites and alpha adrenergic receptors significantly impacted mean arterial blood pressure (MAP) and heart rate (HR). These findings suggest potential applications in treating hypertension .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of several derivatives of imidazo[2,1-c][1,4]oxazine. The results showed that certain compounds had potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong bactericidal effects .

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxicity of various heterocyclic compounds against cancer cell lines, one derivative of this compound demonstrated an IC50 value of 1.89 µM against A549 cells. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialPlasmodium falciparumMIC = 0.25 µg/mL
AnticancerA549 (lung carcinoma)IC50 < 10 µM
CardiovascularSpontaneously Hypertensive RatsSignificant MAP reduction

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